N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl group and an acetylphenyl group attached to the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide typically involves the following steps:
Formation of 5-ethylthiophene-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene using ethyl chloride and aluminum chloride as a catalyst.
Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amide formation: The acid chloride is reacted with 4-acetylphenylamine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the thiophene ring or the acetylphenyl group can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Derivatives such as N-(4-acetylphenyl)-5-ethylthiophene-3-carboxylic acid.
Reduction Products: Reduced forms such as N-(4-acetylphenyl)-5-ethylthiophene-3-carboxylate.
Substitution Products: Substituted derivatives at different positions on the thiophene ring or acetylphenyl group.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its use in drug development.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(4-chlorophenylsulfonyl)-acetamide: This compound has a similar structure but with a chlorophenylsulfonyl group instead of an ethylthiophene group.
N-(4-acetylphenyl)-N'-cyclohexylurea: This compound features a cyclohexyl group instead of the thiophene ring.
Uniqueness: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring substituted with an acetylphenyl group and an ethyl group. Its molecular formula is C15H15N1O2S with a molecular weight of 287.38 g/mol. This specific arrangement of functional groups contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory effects where cyclooxygenase (COX) inhibition plays a crucial role.
- Receptor Modulation : It may interact with cell surface receptors, triggering signaling pathways that result in various cellular responses.
- Lipophilicity : Increased lipophilicity has been correlated with enhanced biological activity, as seen in similar compounds where structural modifications improved potency against specific targets .
Biological Activity Overview
Research has demonstrated that this compound exhibits the following biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, making them candidates for treating infections caused by resistant strains .
- Anti-inflammatory Effects : The compound has shown potential as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. In vitro studies report IC50 values indicating strong inhibition of COX-2 compared to COX-1 .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is required to fully elucidate its anticancer mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A recent study on the anti-inflammatory properties of this compound demonstrated its efficacy as a selective COX-2 inhibitor. The compound exhibited an IC50 value of 0.29 μM, indicating strong potential for therapeutic applications in inflammatory diseases. Comparative analysis with established drugs like celecoxib highlighted its superior selectivity and potency .
Case Study: Anticancer Potential
In vitro assays have been performed to evaluate the anticancer potential of this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting its role as a promising candidate for cancer therapy. Further investigations are ongoing to determine the specific pathways involved in its action .
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-11(5-7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLPUAHAMOQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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